PAP-3 (135-143)
Description
Properties
sequence |
ILLWQPIPV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Prostatic Acid Phosphatase-3 (135-143); PAP-3 (135-143) |
Origin of Product |
United States |
Molecular and Immunological Characterization of Pap 3 135 143
Primary Amino Acid Sequence Analysis of PAP-3 (135-143) (ILLWQPIPV)
The PAP-3 (135-143) peptide is a nonapeptide, meaning it is composed of nine amino acids. Its specific sequence is Isoleucine-Leucine-Leucine-Tryptophan-Glutamine-Proline-Isoleucine-Proline-Valine, commonly represented by the single-letter code ILLWQPIPV. peptides.deproimmune.comnih.gov This precise sequence is fundamental to its immunological properties, dictating how it interacts with components of the immune system.
MHC Class I Binding Properties and Epitope Presentation
The presentation of peptides like PAP-3 (135-143) to the immune system is mediated by Major Histocompatibility Complex (MHC) class I molecules. This process is crucial for the recognition of cancerous cells by cytotoxic T lymphocytes.
Interaction with Specific Human Leukocyte Antigen (HLA) Alleles, notably HLA-A*02:01
The PAP-3 (135-143) peptide has been identified as an epitope that binds to the Human Leukocyte Antigen (HLA) class I molecule, specifically the HLA-A02:01 allele. peptides.deproimmune.comnih.gov This particular HLA allele is common in a significant portion of the human population. The binding of the ILLWQPIPV peptide to HLA-A02:01 is a prerequisite for its presentation on the cell surface of prostate cancer cells, making them targets for the immune system. creativebiolabs.net The specificity of this interaction is a key factor in the development of targeted immunotherapies.
Molecular Mechanisms of Peptide Loading and Stabilization of MHC Molecules
The loading of peptides onto MHC class I molecules is a complex process that occurs within the endoplasmic reticulum (ER) and is orchestrated by the peptide-loading complex (PLC). nih.gov This machinery ensures that only peptides with high affinity, which can form stable complexes with MHC I molecules, are transported to the cell surface for presentation to T cells. nih.govnih.gov
The process involves several key players:
Transporter associated with antigen processing (TAP): This protein translocates peptides from the cytosol into the ER. embopress.org
Tapasin: A crucial accessory protein, tapasin acts as a peptide editor, enhancing the loading of high-affinity peptides and ensuring the stability of the resulting peptide-MHC I complex. elifesciences.org It facilitates the exchange of low-affinity peptides for those that bind more strongly. elifesciences.org
Calreticulin: This lectin chaperone plays a role in the quality control of class I-peptide complexes, ensuring that only properly folded and optimally loaded MHC molecules are released from the ER. embopress.org
TAPBPR (TAP-binding protein-related): A second MHC class I-specific peptide editor that, like tapasin, helps to optimize the peptide repertoire presented on the cell surface. elifesciences.org
The interaction between the peptide and the MHC molecule involves specific anchor residues within the peptide sequence that fit into corresponding pockets in the peptide-binding groove of the MHC molecule. This binding stabilizes the MHC class I structure, a necessary step for its transport to the cell surface and subsequent recognition by T cells. researchgate.net The stability of the PAP-3 (135-143)-HLA-A*02:01 complex is therefore a critical determinant of its immunogenicity. nih.gov
T-Cell Receptor (TCR) Recognition and Specificity
Once the PAP-3 (135-143)/HLA-A*02:01 complex is presented on the surface of a prostate cancer cell, it can be recognized by specific T-cell receptors (TCRs) on the surface of CD8+ T cells.
Recognition by Antigen-Specific CD8+ T Cells
Studies have consistently shown that PAP-3 (135-143) is recognized by antigen-specific CD8+ T cells. creativebiolabs.netresearchgate.netnih.gov The presence of these specific T cells has been detected in the blood of prostate cancer patients. researchgate.netnih.govmdpi.com Furthermore, stimulation with the PAP-3 (135-143) peptide can lead to the expansion and activation of these CD8+ T cells, which are capable of producing cytokines like interferon-gamma (IFNγ) and exhibiting cytotoxic activity against prostate cancer cells expressing the target antigen. nih.govresearchgate.netnih.gov The ability to induce such a targeted T-cell response underscores the peptide's potential as a component of cancer vaccines. nih.gov
Determinants of PAP-3 (135-143)-Specific T-Cell Clonal Specificity
The specificity of the T-cell response to PAP-3 (135-143) is determined by the unique molecular structure of the TCR on individual T-cell clones. Each TCR has a distinct binding site that recognizes the specific conformation of the PAP-3 (135-143) peptide presented by the HLA-A*02:01 molecule.
Several factors are thought to influence the clonal specificity and the magnitude of the T-cell response:
TCR Affinity and Avidity: The strength of the interaction between the TCR and the peptide-MHC complex is a critical factor. High-affinity interactions are more likely to trigger a robust T-cell activation.
T-cell Repertoire: The pre-existing repertoire of T-cell clones in an individual influences the ability to mount a response against a specific epitope. The presence of T cells with TCRs capable of recognizing PAP-3 (135-143) is a prerequisite for an effective immune response. aai.org
Co-stimulatory Signals: The activation and expansion of antigen-specific T cells are also dependent on co-stimulatory signals provided by other molecules on the surface of antigen-presenting cells. researchgate.net
The functional analysis of T-cell cultures has confirmed that CGAg-specific T cells can recognize and respond to their target peptides, with the frequency of this response being comparable to the frequency of T cells that stain with HLA-peptide tetramers. ashpublications.org
Immunogenic Properties and Mechanisms of Immune Activation by Pap 3 135 143
Induction of Antigen-Specific CD8+ T Cell Responses
The peptide PAP-3 (135-143) is capable of inducing robust antigen-specific CD8+ T cell responses, which are critical for recognizing and eliminating target cells, such as cancer cells. These responses are characterized by the proliferation and differentiation of specialized T cells, their secretion of key signaling molecules, and their direct cytotoxic activity.
Research has confirmed the presence of pre-existing PAP-135-143 epitope-specific CD8+ T cells in the blood of some patients with prostate cancer. nih.govnih.gov This indicates a natural immune surveillance against the PAP antigen. The introduction of PAP-derived peptides can significantly expand this population of specific T cells.
Studies utilizing type-1 polarized dendritic cells (αDC1s) loaded with antigens from a prostate cancer cell line demonstrated a powerful ability to induce the proliferation of CD8+ T cells specific for the PAP-135-143 epitope. nih.govnih.gov When compared to standard dendritic cells, these specialized αDC1s led to a substantially higher number of PAP-135-143-reactive T cells. nih.govnih.gov Furthermore, vaccination studies in HHDII/DR1 transgenic mice with a mutated PAP-derived peptide that includes the PAP-135-143 sequence induced the differentiation of these CD8+ T cells into an effector memory phenotype. nih.govresearchgate.net These memory cells are crucial for providing long-term immunity.
A key indicator of a functional T-cell response is the secretion of specific cytokines upon antigen recognition. In vitro studies have shown that CD8+ T cells activated by a vaccine containing the PAP-135-143 sequence become secretory. nih.gov Specifically, these activated T cells produce significant amounts of Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα). nih.govresearchgate.net These cytokines are central to a Type-1 immune response, which is essential for cell-mediated immunity and anti-tumor activity. nih.gov IFNγ enhances the antigen presentation capabilities of other cells, while TNFα can have direct cytotoxic effects on tumor cells. nih.gov
Table 1: In Vitro Cytokine Secretion by CD8+ T Cells Activated with a PAP-Derived Vaccine This table summarizes the observed cytokine secretion profile from in vitro studies.
| Activated T-Cell Type | Cytokine Secreted | Associated Function | Source |
|---|---|---|---|
| CD8+ T Cells | Interferon-gamma (IFNγ) | Enhances MHC expression, activates other immune cells | nih.govresearchgate.net |
| CD8+ T Cells | Tumor Necrosis Factor-alpha (TNFα) | Pro-inflammatory, can induce tumor cell apoptosis | nih.govresearchgate.net |
The ultimate function of cytotoxic CD8+ T cells is to identify and kill target cells. The cytotoxic potential of T cells activated by PAP-3 (135-143) has been demonstrated in ex vivo assays. nih.gov Peripheral blood mononuclear cells (PBMCs) from prostate cancer patients, when stimulated with a mutated PAP peptide, showed an enhanced ability to lyse LNCaP prostate cancer cells, which naturally express the PAP protein. nih.govnih.govresearchgate.net
Moreover, immunization of HHDII/DR1 transgenic mice with a PAP-based vaccine induced CD8+ T cells with direct cytotoxic capabilities. nih.gov These findings confirm that stimulation with the PAP-3 (135-143) epitope can generate T cells that are not only activated but also fully capable of executing their primary cytotoxic function against PAP-expressing targets. nih.govnih.govresearchgate.net
Table 2: Ex Vivo Cytotoxicity of T-Cells Activated by PAP-Derived Peptides This table outlines the experimental evidence for the cytotoxic capacity of PAP-specific T cells.
| Effector Cells | Stimulation | Target Cells | Outcome | Source |
|---|---|---|---|---|
| Human PBMCs (from PCa patients) | Mutated PAP 42mer peptide | LNCaP (PAP-expressing human prostate cancer cells) | Enhanced killing of target cells | nih.govnih.govresearchgate.net |
| Splenic CD8+ T Cells (from immunized HHDII/DR1 mice) | PAP-derived peptide vaccine | Not specified | Induction of cytotoxic CD8+ T cells | nih.gov |
Role of Antigen-Presenting Cells (APCs) in PAP-3 (135-143) Presentation
The activation of naive T cells is not initiated by the antigen alone but requires professional antigen-presenting cells (APCs), with dendritic cells (DCs) being the most potent. mdpi.comnih.gov DCs capture, process, and present antigens to T cells, thereby initiating the adaptive immune response.
For an antigen like PAP, which is produced inside a tumor cell, to activate CD8+ T cells, it must be presented on Major Histocompatibility Complex (MHC) class I molecules. DCs accomplish this through a process called cross-presentation, where exogenous antigens (like those from engulfed apoptotic tumor cells) are processed and loaded onto MHC class I molecules, a pathway typically reserved for endogenous proteins. nih.govplos.orgnih.gov
Research has explicitly shown that DCs can process and present PAP-derived antigens from whole, apoptotic prostate cancer cells. nih.govnih.gov In these experiments, DCs were loaded with irradiated LNCaP cells and were subsequently able to sensitize autologous CD8+ T cells to recognize the PAP-135-143 epitope, demonstrating effective processing and cross-presentation of the naturally expressed cellular antigen. nih.govnih.gov This is a critical mechanism for initiating anti-tumor immunity against antigens that are not directly secreted. nih.gov
The type of dendritic cell used for antigen presentation can dramatically influence the resulting T-cell response. Type-1 polarized dendritic cells (αDC1s) are particularly effective at inducing Type-1 immunity, which is ideal for anti-tumor responses. nih.govpitt.edu These cells are characterized by their high production of the cytokine Interleukin-12 (IL-12). nih.govresearchgate.net
A direct comparison revealed that αDC1s are far superior to standard DCs (sDCs) at inducing CD8+ T cells specific for PAP-135-143. nih.govnih.gov When loaded with apoptotic prostate cancer cells, αDC1s induced, on average, a 49-fold higher number of PAP-135-143-specific CD8+ T cells compared to sDCs. nih.govnih.gov This potent T-cell induction is attributed to the high levels of IL-12p70 secreted by αDC1s, which promotes the differentiation of CD8+ T cells into cytotoxic effectors. nih.govresearchgate.net
Table 3: Comparison of T-Cell Induction by Standard vs. Type-1 Polarized Dendritic Cells This table highlights the superior ability of αDC1s to induce PAP-135-143 specific T cells.
| DC Type | Antigen Source | Target Epitope | Relative Induction of Specific CD8+ T Cells | Source |
|---|---|---|---|---|
| Standard DC (sDC) | Apoptotic LNCaP Cells | PAP-135-143 | Baseline | nih.govnih.gov |
| Type-1 Polarized DC (αDC1) | Apoptotic LNCaP Cells | PAP-135-143 | 49-fold higher (average) than sDC | nih.govnih.govresearchgate.net |
Table of Compound Names
| Abbreviation / Name | Full Name |
| PAP | Prostatic Acid Phosphatase |
| PAP-3 (135-143) | A peptide fragment of Prostatic Acid Phosphatase |
| IFNγ | Interferon-gamma |
| TNFα | Tumor Necrosis Factor-alpha |
| IL-12 | Interleukin-12 |
| IL-12p70 | The bioactive heterodimeric form of Interleukin-12 |
Impact of Adjuvants on PAP-Derived Peptide Immunogenicity
The immunogenicity of prostatic acid phosphatase (PAP)-derived peptides can be significantly enhanced through the use of adjuvants, which are substances that modulate the immune system to elicit a more robust and targeted response. Research has focused on combining PAP-based antigens with various adjuvants to improve their efficacy as potential cancer vaccines. This section explores the modulation of immune responses by specific adjuvants, with a focus on the cationic adjuvant formulation CAF®09, and the role of Toll-like receptor (TLR) agonists like CpG ODN1826 in immune enhancement.
Modulation of Immune Responses by Specific Adjuvants (e.g., CAF®09)
CAF®09 is a liposomal cationic adjuvant that has demonstrated a significant ability to enhance the immunogenicity of a mutated 42-amino-acid-long PAP-derived peptide (MutPAP42mer). nih.govresearchgate.netresearchgate.net This adjuvant is composed of dimethyldioctadecylammonium (B77308) (DDA) bromide, a synthetic analog of monomycoloyl glycerol (B35011) (MMG) called MMG-1, and the synthetic Toll-like receptor 3 (TLR3) agonist polyinosinic:polycytidylic acid (poly(I:C)). nih.gov The components of CAF®09 work synergistically to induce the production of pro-inflammatory cytokines and chemokines, as well as type-1 interferons, leading to strong CD4+ Th1 cell and CD8+ cytotoxic T cell responses. nih.gov
Studies in HHDII/DR1 transgenic mice, which are engineered to express human HLA-A02:01 and HLA-DRB101:01, have shown that combining the MutPAP42mer peptide with CAF®09 results in a significantly more potent immune response compared to the peptide administered with other adjuvants like CpG ODN1826. nih.govresearchgate.net Specifically, the CAF®09-adjuvanted vaccine induced a higher number of PAP-specific CD8+ T cells, including effector memory T cells, and demonstrated superior cytotoxicity against cells expressing PAP. nih.govtandfonline.comnih.gov
The mechanism by which CAF®09 enhances the immune response involves facilitating the cross-presentation of exogenous antigens to Major Histocompatibility Complex (MHC) class I molecules on antigen-presenting cells (APCs). tandfonline.comnih.gov This process is crucial for the activation of CD8+ T cells, which are essential for killing cancer cells. Research has shown that immunization with the CAF®09-based vaccine led to a seven-fold higher number of IFNγ-releasing splenocytes in response to the HLA-A*02:01 epitope compared to the CpG-adjuvanted vaccine. nih.gov Furthermore, the CAF®09 formulation induced higher levels of cytotoxicity against target cells pulsed with the relevant peptide epitope at all tested effector-to-target ratios. nih.gov
The superiority of CAF®09 in inducing PAP-specific immunity is further highlighted by the increased proportion of CD8+ T-cells capable of releasing IFNγ and TNFα, proliferating, and degranulating upon stimulation with the MHC class-I peptide. researchgate.net These findings underscore the potential of CAF®09 to significantly boost the efficacy of PAP-derived peptide vaccines for applications such as prostate cancer immunotherapy. nih.govresearchgate.netresearchgate.net
Table 1: Comparison of Immune Responses Induced by MutPAP42mer Peptide with Different Adjuvants in HHDII/DR1 Mice
| Immune Parameter | MutPAP42mer + CpG ODN1826 | MutPAP42mer + CAF®09 | Reference |
|---|---|---|---|
| IFNγ-releasing splenocytes (response to ILL HLA-A*02:01 epitope) | ~50 | ~350 (seven-fold higher) | nih.gov |
| PAP-specific CD8+ T cells | Induced | Higher induction | tandfonline.comnih.gov |
| CD8 memory T cells | Induced | Higher induction | tandfonline.comnih.gov |
| Cytotoxicity against PAP-expressing cells | Induced | Higher cytotoxicity | nih.govtandfonline.comnih.gov |
| Proportion of IFNγ and TNFα releasing CD8+ T-cells | Lower | Higher | researchgate.net |
| Proliferation of CD8+ T-cells (Ki67 expression) | Lower | Higher | researchgate.net |
| Degranulation of CD8+ T-cells (CD107a and Granzyme B expression) | Lower | Higher | researchgate.net |
Role of Toll-Like Receptor (TLR) Agonists (e.g., CpG ODN1826) in Immune Enhancement
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). mdpi.com TLR agonists, by mimicking these PAMPs, can activate downstream signaling pathways that lead to the maturation of antigen-presenting cells (APCs) and the production of inflammatory cytokines, thereby enhancing the adaptive immune response. mdpi.com
CpG oligodeoxynucleotides (ODNs), such as CpG ODN1826, are synthetic single-stranded DNA molecules containing unmethylated CpG motifs that are recognized by TLR9. nih.govthno.orgmedchemexpress.com The stimulation of TLR9 on immune cells, particularly dendritic cells (DCs) and B cells, initiates a cascade of events that promotes a Th1-biased immune response, characterized by the production of cytokines like IFN-γ. aai.org This makes CpG ODNs potent adjuvants for vaccines, including those targeting cancer. mdpi.com
In the context of PAP-derived peptide vaccines, CpG ODN1826 has been used as an adjuvant to enhance the immunogenicity of the MutPAP42mer peptide. nih.govresearchgate.netnih.gov Studies in HHDII/DR1 transgenic mice demonstrated that immunization with the MutPAP42mer peptide in the presence of CpG ODN1826 induced PAP-135-143 epitope-specific CD8+ T cells. nih.govnih.gov These induced T cells were functional and capable of lysing target cells pulsed with the relevant peptide in a cytotoxicity assay. nih.gov
The mechanism of CpG ODN-mediated immune enhancement involves the activation of APCs, leading to increased expression of co-stimulatory molecules and the production of cytokines that support T cell activation and differentiation. thno.orgaai.orgaai.org The synergistic effect of CpG ODNs with antigen-specific T cell stimulation is crucial for their adjuvant activity. aai.org
Table 2: Immunological Effects of CpG ODN1826 as an Adjuvant for PAP-Derived Peptides
| Feature | Description | Reference |
|---|---|---|
| Mechanism of Action | Agonist for Toll-like receptor 9 (TLR9). | nih.govthno.orgmedchemexpress.com |
| Immune Cell Activation | Activates dendritic cells (DCs) and B cells. | aai.org |
| Induced Immune Response | Promotes a Th1-biased immune response, including IFN-γ production. | aai.org |
| Effect on PAP-specific T cells | Induces PAP-135-143 epitope-specific CD8+ T cells. | nih.govnih.gov |
| Functional Avidity | Induces T cells with higher functional avidity for the target peptide compared to CAF®09. | researchgate.net |
| Cytotoxicity | Induces cytotoxic T lymphocytes capable of lysing target cells. | nih.gov |
Peptide Modifications and Engineered Immunogenicity of Pap Derived Peptides
Design and Immunological Evaluation of Mutated PAP-Derived Peptides
The core of engineering PAP-derived peptides lies in strategic modifications to their amino acid sequences. These alterations are designed to improve their interaction with the immune system, leading to a more potent and targeted attack on cancer cells.
Rational Design Principles for Amino Acid Substitutions to Enhance Immunogenicity
The rational design of peptide vaccines involves a multi-faceted approach to boost their ability to stimulate an immune response. Key principles include:
Improving MHC Binding Affinity: A critical step in T-cell activation is the presentation of peptide epitopes by Major Histocompatibility Complex (MHC) molecules. nih.gov By substituting specific amino acids, researchers can increase the binding affinity of the peptide to MHC molecules, leading to more stable peptide-MHC complexes and a stronger subsequent T-cell response. nih.govfrontiersin.org For instance, a change of the amino acid at position 116 from alanine (B10760859) to leucine (B10760876) in a PAP-derived peptide was found to increase the predicted MHC binding score of several epitopes. nih.gov
Enhancing T-Cell Receptor (TCR) Recognition: Modifications can also be made to optimize the interaction between the peptide-MHC complex and the T-cell receptor. This can lead to a more robust activation of cytotoxic T-lymphocytes (CTLs), the primary immune cells responsible for killing cancer cells.
Overcoming Immune Tolerance: The immune system is generally tolerant to self-antigens like PAP. By creating mutated versions of PAP peptides, it is possible to break this tolerance and induce a de novo immune response against the native protein expressed on tumor cells.
Incorporating Non-Natural Amino Acids: The introduction of non-natural amino acids can enhance peptide stability by making them resistant to enzymatic degradation. cancerbiomed.org However, such modifications must be carefully considered, as they can also impact MHC binding and T-cell recognition, with substitutions in the core binding region often having a more significant effect. frontiersin.org
Comparative Immunogenicity of Mutated (e.g., MutPAP42mer) Versus Wild-Type PAP-3 (135-143) and Related Peptides
Research has demonstrated that mutated and elongated PAP-derived peptides can be significantly more immunogenic than their wild-type counterparts. nih.govdntb.gov.ua A notable example is the 42-amino-acid-long mutated PAP-derived sequence, MutPAP42mer. bmj.comnih.gov
Studies in HHDII/DR1 transgenic mice have shown that MutPAP42mer is significantly more effective at inducing PAP-specific CD8+ T-cell responses compared to the wild-type sequence. nih.govdntb.gov.ua These induced T-cells are not only more numerous but also more functional, exhibiting the ability to secrete inflammatory cytokines like IFN-γ and TNF-α and to directly kill prostate cancer cells expressing PAP. bmj.comnih.govresearchgate.net
The enhanced immunogenicity of MutPAP42mer is further amplified when combined with adjuvants, substances that boost the immune response. nih.govdntb.gov.ua For example, the use of CAF®09 as an adjuvant with MutPAP42mer resulted in an even stronger induction of secretory and cytotoxic CD8+ T-cells. nih.govdntb.gov.ua
Crucially, the immune response generated by MutPAP42mer is directed against the wild-type PAP protein, meaning it can effectively target and eliminate cancer cells. nih.gov Evidence for this comes from studies where stimulation of peripheral blood mononuclear cells (PBMCs) from prostate cancer patients with MutPAP42mer enhanced their capacity to kill human LNCaP prostate cancer cells which express the native PAP protein. bmj.comnih.gov Furthermore, PAP-135–143 epitope-specific CD8+ T cells have been detected in the blood of patients with prostate cancer, indicating a pre-existing immune reactivity that can be potentially boosted by such vaccine strategies. bmj.comnih.govnih.gov
Below is an interactive data table summarizing the comparative immunogenicity findings:
| Peptide | Modification | Key Immunological Outcome | Reference |
| MutPAP42mer | Single amino acid substitution and elongation | Significantly more immunogenic than wild-type in HHDII/DR1 mice. nih.govdntb.gov.ua | nih.govdntb.gov.ua |
| Induces secretory (IFNγ, TNFα) and cytotoxic CD8+ T cells. nih.govresearchgate.net | nih.govresearchgate.net | ||
| Enhanced immunogenicity with CAF®09 adjuvant. nih.govdntb.gov.ua | nih.govdntb.gov.ua | ||
| Stimulation of patient PBMCs with MutPAP42mer enhanced killing of PAP-expressing cancer cells. bmj.comnih.gov | bmj.comnih.gov | ||
| Wild-Type PAP Peptides | Natural sequence | Lower immunogenicity compared to mutated versions. nih.govdntb.gov.ua | nih.govdntb.gov.ua |
| Serves as a baseline for evaluating the efficacy of modified peptides. | |||
| PAP-3 (135-143) | A specific wild-type epitope | Recognized by CD8+ T cells in some prostate cancer patients. bmj.comnih.gov | bmj.comnih.gov |
Elongation of Peptide Sequences to Include Multiple Epitopes
Beyond single amino acid substitutions, another key strategy to enhance the efficacy of peptide vaccines is to elongate the peptide sequence to encompass multiple epitopes.
Strategies for Expanding HLA Haplotype Coverage
The human leukocyte antigen (HLA) system is highly polymorphic, meaning different individuals have different HLA molecules that present peptides to T-cells. frontiersin.org This diversity poses a significant challenge for peptide vaccines, as a single short peptide may only be effective in a subset of the population with the corresponding HLA type. nih.gov
To address this, researchers are developing strategies to expand the HLA haplotype coverage of PAP-derived vaccines:
Inclusion of Multiple Epitopes: By creating longer peptides, such as the 42-amino-acid MutPAP42mer, it is possible to include multiple T-cell epitopes within a single molecule. nih.govnih.gov These epitopes can be predicted to bind to a variety of HLA haplotypes, thereby making the vaccine applicable to a broader patient population. nih.gov
Incorporation of "Universal" T-Helper Epitopes: Some peptides, known as universal T-helper epitopes (e.g., PADRE), can bind to a wide range of HLA class II molecules. plos.org Including such epitopes in a vaccine construct can help to activate CD4+ T-helper cells, which are crucial for orchestrating a robust and long-lasting immune response, including the activation of CD8+ cytotoxic T-cells. plos.org
Computational Prediction Tools: Advanced immunoinformatics tools are used to predict which peptide sequences will bind to specific HLA alleles. nih.gov These computational methods allow for the rational design of multi-epitope vaccines with optimized population coverage. frontiersin.orgyoutube.com
By combining amino acid mutations with peptide elongation, researchers are creating a new generation of PAP-derived peptide vaccines with the potential for greater immunogenicity and broader applicability in the fight against prostate cancer.
Methodological Approaches in Studying Pap 3 135 143 Immunobiology
In Vitro Assays for T-Cell Functionality and Specificity
In vitro assays are fundamental to understanding the interaction between the PAP-3 (135-143) epitope and the cellular components of the immune system, particularly T lymphocytes. These assays allow for the precise measurement of T-cell specificity, functionality, and cytotoxic potential in a controlled environment.
Flow cytometry is a cornerstone technique for the detection and quantification of CD8+ T cells that are specific for the PAP-3 (135-143) epitope. This method utilizes fluorescently labeled antibodies and major histocompatibility complex (MHC) multimers to identify and phenotype rare, antigen-specific T cells within a larger population, such as peripheral blood mononuclear cells (PBMCs).
The process typically involves staining cells with a cocktail of antibodies, including anti-CD8 to identify the T-cell subset, and a fluorescently labeled MHC Class I multimer loaded with the PAP-3 (135-143) peptide. The peptide, with the amino acid sequence ILLWQPIPV, is presented by the HLA-A*02:01 molecule. researchgate.net Therefore, these multimers are designed to bind specifically to the T-cell receptors (TCRs) of CD8+ T cells that recognize this particular peptide-MHC complex. The simultaneous use of antibodies against other cell surface markers (e.g., CD3, memory markers like CD45RO, CD62L) allows for a detailed characterization of the responding T-cell population.
In addition to direct staining with peptide-MHC multimers, flow cytometry is also used for intracellular cytokine staining (ICS). Following in vitro stimulation with the PAP-3 (135-143) peptide, T cells that recognize the epitope become activated and produce cytokines like interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα). nih.govnih.gov By treating the cells with a protein transport inhibitor and then staining for these intracellular cytokines, it is possible to quantify the frequency of functional, antigen-specific T cells. researchgate.net
Table 1: Flow Cytometry Panels for PAP-3 (135-143) Specific T-Cell Detection
| Marker | Purpose | Cell Type Targeted |
| Anti-CD3 | Lineage marker for T lymphocytes | All T cells |
| Anti-CD8 | Identifies cytotoxic T-cell subset | CD8+ T cells |
| PAP-3/HLA-A2 Dextramer™ | Binds to TCR of epitope-specific T cells | PAP-3 (135-143) specific CD8+ T cells |
| Anti-IFNγ | Detects intracellular cytokine production | Functional, activated T cells |
| Anti-TNFα | Detects intracellular cytokine production | Functional, activated T cells |
| Live/Dead Stain | Excludes non-viable cells from analysis | All cells |
Dextramer™ technology represents an advanced application of MHC multimer technology for the high-avidity detection of antigen-specific T cells. nih.gov Standard MHC multimers, like tetramers, consist of four peptide-MHC complexes attached to a streptavidin core. Dextramers™, however, feature a higher number of peptide-MHC complexes attached to a flexible dextran (B179266) polymer backbone. immudex.comimmudex.com
This multivalent structure allows for a more stable and high-avidity binding to low-affinity TCRs, which are common for tumor antigen-specific T cells. nih.gov This enhanced binding sensitivity makes Dextramer™ technology particularly well-suited for identifying and isolating very rare populations of PAP-3 (135-143)-specific CD8+ T cells directly from patient blood samples. nih.govnih.govmdpi.com The dextran backbone can be conjugated with a variety of fluorochromes, allowing for easy integration into multi-color flow cytometry panels for comprehensive immune profiling. immudex.comimmudex.com Research has successfully utilized Dextramer™-based flow cytometry to confirm the pre-existence of circulating T cells specific for the PAP-135-143 epitope in patients with prostate cancer. nih.gov
A critical measure of the potential anti-tumor efficacy of PAP-3 (135-143)-induced T cells is their ability to recognize and kill tumor cells that naturally present this epitope. The human prostate cancer cell line LNCaP, which expresses Prostatic Acid Phosphatase, is frequently used as a target in these assays. nih.govnih.govmdpi.comresearchgate.net
To assess cytotoxicity, CD8+ T cells from patients or from in vitro stimulation cultures are co-incubated with LNCaP target cells. The cytotoxic capacity can be measured using several methods:
Chromium-51 (⁵¹Cr) Release Assay: This classic method involves pre-loading target cells (LNCaP) with radioactive ⁵¹Cr. If the effector T cells lyse the target cells, ⁵¹Cr is released into the supernatant, and its quantity, measured by a gamma counter, is directly proportional to the level of cell killing. nih.gov
Flow Cytometry-Based Cytotoxicity Assays: Modern, non-radioactive alternatives involve labeling target cells with fluorescent dyes. The loss of membrane integrity in killed cells can be detected by the influx of a viability dye (like propidium (B1200493) iodide or 7-AAD) or the release of a cytoplasmic dye. This allows for the quantification of target cell death and can be performed simultaneously with the phenotyping of effector cells. nih.gov
Granzyme B/Perforin (B1180081) Release: Activated cytotoxic T lymphocytes (CTLs) release cytotoxic granules containing perforin and granzymes to kill target cells. Measuring the release of these molecules, for example through an ELISpot assay, can serve as an indirect measure of cytotoxic potential.
Studies have shown that stimulating peripheral blood mononuclear cells from prostate cancer patients with a long peptide containing the PAP-3 (135-143) sequence enhances their capacity to kill LNCaP target cells in vitro. nih.govmdpi.comresearchgate.net
Animal Models for Preclinical Immunogenicity Assessment
Before a peptide vaccine can be considered for human trials, its immunogenicity and potential efficacy must be rigorously tested in animal models. Given that the PAP-3 (135-143) epitope is specific for the human MHC molecule HLA-A*02:01, standard laboratory mice are not suitable. This necessitates the use of specialized transgenic mouse models. nih.govmdpi.commdpi.com
To overcome the MHC restriction barrier, researchers utilize transgenic mice that express human MHC molecules. A prominent model for studying both CD8+ and CD4+ T-cell responses is the HHDII/DR1 mouse. nih.govmdpi.comresearchgate.netfrontiersin.org These mice are genetically engineered to lack their native murine MHC class I and class II molecules and instead express a chimeric human HLA-A02:01 molecule (HHD) and a human HLA-DR1 (DRB10101) molecule. nih.govmdpi.com
This "humanized" immune system allows the HHDII/DR1 mice to process and present peptides, including PAP-3 (135-143), in a manner analogous to an HLA-A2 positive human. nih.gov Consequently, these mice can be immunized with PAP-3 (135-143) containing peptides or vaccines to evaluate the peptide's ability to induce a human-relevant T-cell response. nih.govmdpi.comresearchgate.net Studies have demonstrated that these mice can generate robust CTL responses against the PAP-3 peptide, confirming its immunogenicity. nih.gov
Table 2: Characteristics of the HHDII/DR1 Transgenic Mouse Model
| Feature | Description | Relevance for PAP-3 (135-143) Research |
| Murine MHC Knockout | Lacks endogenous H-2Db and H-2Kb (Class I) and I-Ab (Class II) genes. | Prevents competition from murine MHC in peptide presentation. |
| HLA-A02:01 (HHD) Transgene | Expresses a chimeric molecule with α1 and α2 domains of human HLA-A2.1 and the α3 domain of murine H-2Db, covalently linked to human β2-microglobulin. | Enables presentation of the PAP-3 (135-143) epitope to CD8+ T cells. nih.govnih.gov |
| HLA-DR1 Transgene | Expresses the human HLA-DRB101:01 molecule. | Allows for the study of CD4+ helper T-cell responses to longer peptides containing DR1-restricted epitopes. mdpi.comfrontiersin.org |
Following immunization of HHDII/DR1 mice with a PAP-3 (135-143)-based vaccine, the resulting T-cell response is evaluated systemically. The spleen, as a major secondary lymphoid organ, is the primary site for this analysis. nih.govresearchgate.netresearchgate.netpnas.orgbiorxiv.org
Splenocytes are harvested from immunized mice, typically one to two weeks after the final vaccination, and re-stimulated ex vivo with the PAP-3 (135-143) peptide. The magnitude and quality of the T-cell response are then assessed using several functional assays:
ELISpot (Enzyme-Linked Immunospot) Assay: This highly sensitive assay quantifies the number of antigen-specific T cells based on their cytokine secretion. Splenocytes are cultured on a membrane coated with an anti-cytokine antibody (e.g., anti-IFNγ). Upon peptide stimulation, responding T cells secrete the cytokine, which is captured by the antibody. A detection antibody is then used to create a visible "spot" for each cytokine-secreting cell. This method has been used to show that mutated versions of PAP peptides can induce higher numbers of IFNγ-releasing splenocytes compared to the wild-type sequence in HHDII/DR1 mice. mdpi.com
Intracellular Cytokine Staining (ICS): As described for in vitro assays, flow cytometry is used to measure the production of multiple cytokines (e.g., IFNγ, TNFα) at a single-cell level, providing a profile of the functional T-cell response in the spleen. nih.govnih.gov
In Vivo and Ex Vivo Cytotoxicity Assays: The ability of splenocytes from vaccinated mice to kill target cells pulsed with the PAP-3 (135-143) peptide is a key measure of vaccine efficacy. These assays confirm that the induced T cells are not only present but are also functionally cytotoxic. nih.govnih.gov
Research has shown that vaccination of HHDII/DR1 mice with PAP-derived peptides can induce secretory (IFNγ and TNFα) and cytotoxic CD8+ T cells, as well as effector memory splenic T cells. nih.govresearchgate.net These findings in animal systems provide a crucial preclinical proof-of-concept for the immunogenic potential of the PAP-3 (135-143) epitope.
MHC Tetramer Technology for Antigen-Specific T Cell Identification
The study of T cell immunity has been revolutionized by the development of MHC-peptide tetrameric complexes, commonly known as MHC tetramers. ashpublications.orglubio.ch This technology is founded on the principle that T cell receptors (TCRs) on the surface of T lymphocytes recognize specific peptide antigens presented by MHC molecules. ashpublications.org However, the interaction between a single TCR and a single MHC-peptide complex is of low affinity and dissociates rapidly, making it difficult to use soluble monomeric MHC-peptide complexes for the detection of antigen-specific T cells. lubio.ch
To overcome this limitation, MHC tetramer technology was introduced. ashpublications.org This method involves the multimerization of four MHC-peptide complexes, which are biotinylated and bound to a streptavidin molecule, often conjugated to a fluorochrome. lubio.chnih.gov This tetrameric structure significantly increases the avidity of the binding to the TCRs on a specific T cell, allowing for stable interaction and subsequent detection. nih.gov This breakthrough enables the direct visualization, quantification, and phenotypic characterization of antigen-specific T cells from biological samples, such as peripheral blood mononuclear cells (PBMCs), using techniques like flow cytometry. ashpublications.orgresearchgate.netaai.org
Production and Application of A*0201/Human PAP-3 (ILLWQPIPV) MHC Tetramer
A specific application of this technology is the production of MHC tetramers for the identification of T cells targeting the PAP-3 (135-143) epitope, a peptide derived from Prostatic Acid Phosphatase (PAP). This peptide, with the amino acid sequence ILLWQPIPV, is a known immunogenic epitope restricted to the human leukocyte antigen (HLA)-A*0201 allele. researchgate.netnih.gov
Production: The generation of an A*0201/Human PAP-3 (ILLWQPIPV) MHC Tetramer follows a standardized, multi-step biochemical process. nih.gov
Component Production: Recombinant HLA-A*0201 heavy chain and β2-microglobulin light chain are produced, typically in bacterial expression systems like E. coli. plos.org A synthetic peptide corresponding to the PAP-3 (135-143) sequence (ILLWQPIPV) is also chemically synthesized.
In Vitro Refolding: The MHC heavy chain, β2-microglobulin, and the PAP-3 peptide are co-incubated under specific conditions that facilitate their refolding into a stable, soluble monomeric MHC-peptide complex. plos.org
Biotinylation and Purification: The refolded monomers are then enzymatically biotinylated at a specific site on the C-terminus of the heavy chain. plos.org Following biotinylation, the correctly folded and biotinylated monomers are purified using methods like gel filtration chromatography.
Tetramerization: The purified, biotinylated monomers are mixed with streptavidin, which is labeled with a fluorescent dye (e.g., phycoerythrin (PE) or allophycocyanin (APC)). The four biotin-binding sites on the streptavidin molecule allow for the formation of the final tetrameric complex. ashpublications.orgnih.gov
Application: The resulting A*0201/Human PAP-3 (ILLWQPIPV) MHC Tetramer is a reagent specifically designed to identify and quantify human CD8+ T cells that are specific for the PAP-3 (135-143) epitope. researchgate.net Its primary application is in the fields of immunology and cancer research, particularly for monitoring immune responses in the context of prostate cancer, where PAP is a relevant tumor-associated antigen. researchgate.netnih.gov The tetramer can be used to stain cell suspensions, which are then analyzed by flow cytometry to determine the frequency and phenotype of these specific T cells within the broader T cell population. lubio.ch
| Component | Description |
| MHC Allele | HLA-A*0201 |
| Peptide | PAP-3 (Prostatic Acid Phosphatase) |
| Peptide Sequence | ILLWQPIPV |
| Amino Acid Range | 135-143 |
| Target Cell | Human CD8+ T cells |
| Primary Application | Flow Cytometry (FCM) for identification of antigen-specific T cells |
Utility in the Analysis of Individual Antigen-Specific T Cells
The A*0201/Human PAP-3 (ILLWQPIPV) MHC Tetramer, and closely related multimer technologies, are invaluable tools for the detailed analysis of individual antigen-specific T cells. They allow researchers to move beyond indirect functional assays (like cytotoxicity or cytokine release assays) to directly enumerate and characterize these rare cell populations. lubio.ch
Detailed Research Findings:
A study investigating a mutated PAP-derived peptide vaccine utilized a similar multimer technology (Dextramers) to assess the presence of PAP-135-143 epitope-specific CD8+ T cells in the blood of patients with prostate cancer. nih.govnih.gov Dextramers, like tetramers, are fluorescently-labeled multimers of MHC-peptide complexes designed for identifying antigen-specific T cells. The findings from this research underscore the utility of this methodological approach:
Detection in Cancer Patients: Using this technology, PAP-135-143 epitope-specific CD8+ T cells were successfully detected in the peripheral blood of prostate cancer patients. nih.gov This confirms that T cells recognizing this specific epitope are part of the natural immune response to the disease.
Quantification of T Cell Frequencies: The study was able to quantify the frequency of these specific T cells. For instance, in a subset of patients, the frequency of PAP-135-143 specific T cells was found to be present, and their functionality could be enhanced upon stimulation. nih.gov This highlights the ability of the technology to provide quantitative data on the magnitude of the T cell response.
Monitoring Vaccine-Induced Immunity: In preclinical models (HHDII/DR1 transgenic mice), the study demonstrated that vaccination with a PAP-derived peptide could induce and expand a population of T cells that specifically recognized the wild-type PAP sequence. nih.govnih.gov This showcases the utility of MHC multimers in evaluating the efficacy of cancer vaccines by directly measuring the expansion of the targeted T cell population.
Phenotypic Analysis: By combining tetramer staining with antibodies against other cell surface markers (e.g., CD8, memory markers), it is possible to perform a detailed phenotypic analysis of the PAP-3-specific T cells. researchgate.net This can reveal whether they are naive, effector, or memory T cells, providing deeper insights into the nature of the immune response.
The ability to directly stain for T cells with a specific TCR, regardless of their functional state, is a key advantage of MHC tetramer technology. researchgate.net This allows for the identification of anergic or "exhausted" T cells that might be missed by functional assays, providing a more complete picture of the antigen-specific T cell repertoire.
| Parameter | Utility of A0201/PAP-3 (ILLWQPIPV) MHC Tetramer Technology |
| Specificity | Enables the highly specific identification of CD8+ T cells recognizing the ILLWQPIPV peptide presented by HLA-A0201. |
| Quantification | Allows for the precise enumeration of the frequency of PAP-3 specific T cells in a given cell population (e.g., % of total CD8+ T cells). |
| Phenotyping | Can be combined with other antibodies in multi-color flow cytometry to determine the memory and activation status of individual antigen-specific T cells. |
| Monitoring | Serves as a critical tool for monitoring the immunologic effects of cancer vaccines or immunotherapies targeting the PAP antigen. |
Advanced Research Perspectives in Pap 3 135 143 Immunoresearch
Molecular Basis of Peptide-MHC-TCR Interactions
The adaptive immune response to cellular abnormalities, such as cancer, is initiated by the recognition of specific peptide fragments, like PAP-3 (135-143), presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) to T-cell receptors (TCRs). nih.govfrontiersin.org This trimolecular interaction is the cornerstone of T-cell mediated immunity. ufl.edu
Structural Insights into the Formation and Stability of the Immunological Synapse
The immunological synapse is a highly organized structure that forms at the interface between a T-cell and an APC. nih.govasm.org This specialized junction facilitates the sustained signaling required for T-cell activation, proliferation, and effector function. nih.gov The stability and dynamics of this synapse are critical for an effective immune response.
Structurally, the immunological synapse is characterized by distinct supramolecular activation clusters (SMACs). nih.govasm.org The central SMAC (cSMAC) is typically enriched with TCRs and co-receptors like CD28, while the peripheral SMAC (pSMAC) is dominated by adhesion molecules such as LFA-1. nih.gov The distal SMAC (dSMAC) is characterized by a ring of F-actin. mdpi.com The formation of this organized structure is crucial for signal amplification and sustained T-cell activation. nih.gov
Mechanistic Elucidation of Enhanced Peptide Immunogenicity
While the native PAP-3 (135-143) peptide can elicit an immune response, research has focused on enhancing its immunogenicity to develop more potent cancer vaccines. nih.govnih.gov
Factors Contributing to the Superior Activity of Modified PAP-Derived Peptides
Several factors contribute to the enhanced activity of modified PAP-derived peptides. One key strategy involves amino acid substitutions within the peptide sequence. These modifications can increase the peptide's binding affinity for MHC molecules, leading to more stable peptide-MHC complexes on the cell surface. researchgate.net A more stable complex has a higher probability of being recognized by a specific TCR, thus initiating a stronger immune response.
For instance, research on a mutated 42mer PAP-derived sequence (MutPAP42mer), which includes the PAP-135-143 epitope, demonstrated significantly higher immunogenicity in HHDII/DR1 mice compared to the wild-type sequence. nih.govnih.gov This enhanced immunogenicity was further amplified when combined with adjuvants like CAF®09. nih.govnih.gov Adjuvants play a crucial role by stimulating the innate immune system and creating a pro-inflammatory environment that promotes a robust adaptive immune response. nih.gov
The table below summarizes the key findings from a study comparing the immunogenicity of a mutated PAP peptide with its wild-type counterpart.
| Peptide | Adjuvant | Key Outcome | Reference |
| MutPAP42mer | CAF®09 | Significantly more immunogenic than wild type; induced secretory and cytotoxic CD8+ T cells. | nih.govnih.gov |
| Wild Type PAP42mer | CAF®09 | Less immunogenic compared to the mutated version. | nih.govnih.gov |
| MutPAP42mer | CpG ODN1826 | Immunogenic, but the response was further enhanced with CAF®09. | nih.gov |
These findings underscore the importance of both peptide modification and the choice of adjuvant in maximizing the immunogenic potential of PAP-derived vaccines. nih.govnih.gov
Future Directions in Epitope-Based Immunological Studies
The field of epitope-based immunology is continuously evolving, with a focus on designing more specific and effective immunotherapies.
Exploration of Novel Peptide Modifications for Specific Immune Modulation
Future research will likely explore a wider range of peptide modifications to fine-tune the immune response. This could include the incorporation of non-natural amino acids to enhance stability against enzymatic degradation or the addition of lipid moieties to improve delivery to APCs. nih.gov Another promising avenue is the development of bifunctional peptides, which combine an antigenic epitope with a sequence that can modulate the immune response, for instance, by targeting inhibitory receptors or promoting a specific type of T-cell response (e.g., Th1 vs. Th2). nih.gov The goal of these modifications is to create peptides that not only bind strongly to MHC but also actively shape the ensuing immune response in a desired manner. frontiersin.orgnih.gov
Integration with Advanced Immunological Techniques for Comprehensive Analysis
A comprehensive understanding of the immune response to PAP-3 (135-143) and its modified versions requires the integration of advanced immunological techniques. High-throughput sequencing of TCR repertoires can provide detailed insights into the diversity and clonality of T-cells responding to the peptide. ufl.edu Advanced imaging techniques, such as super-resolution microscopy, can visualize the formation and dynamics of the immunological synapse in real-time and at the nanoscale, offering unprecedented detail into the molecular choreography of T-cell activation. mdpi.combiorxiv.org
Furthermore, computational modeling and molecular docking studies can predict the binding affinities of novel peptide variants to different MHC alleles and their interaction with TCRs, thereby guiding the rational design of new and improved immunogenic peptides. bohrium.comacs.org The combination of these cutting-edge techniques will be instrumental in dissecting the complex interplay between the peptide, MHC, and TCR, ultimately paving the way for the development of more effective and personalized cancer immunotherapies.
Q & A
Basic Research Question
- Data documentation : Maintain raw datasets (e.g., flow cytometry files, chromatograms) in accessible formats .
- Reagent validation : Certify antibody specificity (e.g., anti-caspase-3) and polysaccharide purity via mass spectrometry .
- Peer review : Adhere to reporting standards (e.g., MIAPE for proteomics, BRENDA for enzyme data) .
How can computational tools enhance PAP-3 research on regulatory networks?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
